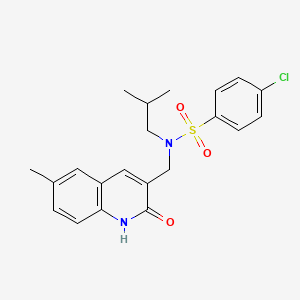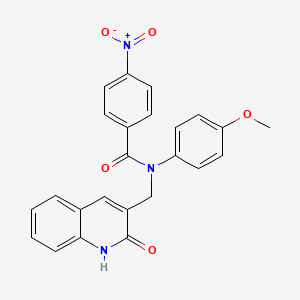![molecular formula C21H19Cl2N3O5S2 B7714628 2-{N-[(2,4-DICHLOROPHENYL)METHYL]BENZENESULFONAMIDO}-N-(4-SULFAMOYLPHENYL)ACETAMIDE CAS No. 522662-49-3](/img/structure/B7714628.png)
2-{N-[(2,4-DICHLOROPHENYL)METHYL]BENZENESULFONAMIDO}-N-(4-SULFAMOYLPHENYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{N-[(2,4-DICHLOROPHENYL)METHYL]BENZENESULFONAMIDO}-N-(4-SULFAMOYLPHENYL)ACETAMIDE is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of multiple functional groups, including sulfonamido, sulfamoyl, and acetamide groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N-[(2,4-DICHLOROPHENYL)METHYL]BENZENESULFONAMIDO}-N-(4-SULFAMOYLPHENYL)ACETAMIDE typically involves the reaction of 2,4-dichlorophenylmethylamine with benzenesulfonyl chloride to form the intermediate sulfonamide. This intermediate is then reacted with 4-sulfamoylphenylacetic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-{N-[(2,4-DICHLOROPHENYL)METHYL]BENZENESULFONAMIDO}-N-(4-SULFAMOYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamido and sulfamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides and sulfamides.
Scientific Research Applications
2-{N-[(2,4-DICHLOROPHENYL)METHYL]BENZENESULFONAMIDO}-N-(4-SULFAMOYLPHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-{N-[(2,4-DICHLOROPHENYL)METHYL]BENZENESULFONAMIDO}-N-(4-SULFAMOYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroacetanilide: Known for its use as an intermediate in the synthesis of herbicides.
N-(2,4-Dichlorophenyl)acetamide: Used in the production of pharmaceuticals and agrochemicals.
Uniqueness
2-{N-[(2,4-DICHLOROPHENYL)METHYL]BENZENESULFONAMIDO}-N-(4-SULFAMOYLPHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O5S2/c22-16-7-6-15(20(23)12-16)13-26(33(30,31)19-4-2-1-3-5-19)14-21(27)25-17-8-10-18(11-9-17)32(24,28)29/h1-12H,13-14H2,(H,25,27)(H2,24,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYRQYMGBDCNFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=C(C=C(C=C2)Cl)Cl)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714567.png)
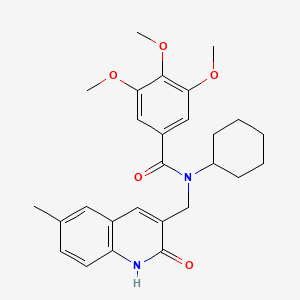
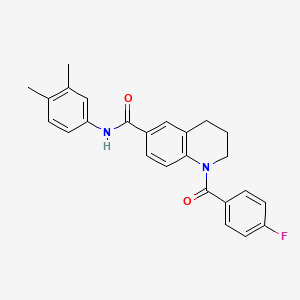
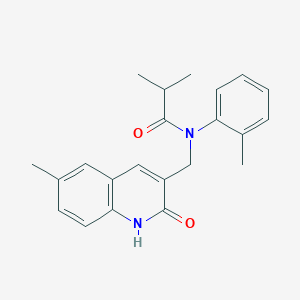
![N-(4-Acetamidophenyl)-3-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide](/img/structure/B7714592.png)

![N-(4-bromo-2-fluorophenyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide](/img/structure/B7714600.png)
![N-sec-Butyl-4-[2-(4-ethyl-piperazin-1-yl)-2-oxo-ethoxy]-benzenesulfonamide](/img/structure/B7714601.png)
![N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-ethoxybenzamide](/img/structure/B7714611.png)
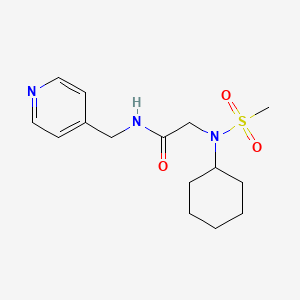
![7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane](/img/structure/B7714618.png)
